molecular formula C24H21N3O3 B2355531 N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide CAS No. 1448122-18-6

N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2355531
CAS No.: 1448122-18-6
M. Wt: 399.45
InChI Key: QTOWTNAAYZVEPV-UHFFFAOYSA-N
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Description

N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide is a high-purity oxalamide-based compound intended for research and development purposes. Oxalamide derivatives are a significant class of molecules in medicinal chemistry and chemical biology, often explored for their potential as molecular scaffolds and for their bioactive properties. The structure of this reagent incorporates a [1,1'-biphenyl] group, a common pharmacophore found in various therapeutic agents, linked to a 2-cyanophenyl moiety via a hydroxypropyl-oxalamide bridge. The presence of these distinct functional groups makes it a compound of interest for structure-activity relationship (SAR) studies, library synthesis, and screening in various biochemical assays. Researchers can utilize this chemical in investigations related to inhibitor design, protein-ligand interactions, and as a building block in the synthesis of more complex molecules. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-24(30,20-13-11-18(12-14-20)17-7-3-2-4-8-17)16-26-22(28)23(29)27-21-10-6-5-9-19(21)15-25/h2-14,30H,16H2,1H3,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOWTNAAYZVEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalyl Chloride-Mediated Amidation

The oxalamide backbone is conventionally constructed via reaction of oxalic acid derivatives with amines. For the N2-(2-cyanophenyl) fragment, 2-aminobenzonitrile reacts with oxalyl chloride under anhydrous conditions to yield N-(2-cyanophenyl)oxalamic acid chloride. This intermediate is highly reactive toward nucleophilic amines, enabling coupling with the N1 substituent.

Reaction Conditions :

  • Solvent: Dichloromethane or THF under inert atmosphere.
  • Temperature: 0–25°C to minimize side reactions.
  • Stoichiometry: 1:1 molar ratio of oxalyl chloride to 2-aminobenzonitrile.

Ruthenium-Catalyzed Dehydrogenative Coupling

An alternative green approach involves ruthenium pincer complexes to catalyze acceptorless dehydrogenative coupling of ethylene glycol with amines. While this method avoids toxic reagents like oxalyl chloride, adapting it for aromatic amines (e.g., 2-cyanophenylamine) requires optimization to prevent catalyst deactivation by nitrile groups.

Synthesis of the N1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl) Substituent

Grignard Reaction for Biphenylpropyl Framework

The 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl group is synthesized via nucleophilic addition of a biphenyl Grignard reagent to a ketone:

  • Formation of Biphenylmagnesium Bromide :
    • 4-Bromobiphenyl reacts with magnesium in THF to generate the Grignard reagent.
  • Addition to Hydroxyacetone :
    • The Grignard reagent attacks hydroxyacetone, yielding 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropan-1-ol.
  • Amination :
    • Conversion of the alcohol to an amine via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or through a Gabriel synthesis protocol.

Challenges :

  • Steric hindrance from the biphenyl group necessitates prolonged reaction times.
  • The hydroxy group requires protection (e.g., TBDMS ether) during amination to prevent elimination.

Coupling of N1 and N2 Components

Active Ester Coupling

The N-(2-cyanophenyl)oxalamic acid chloride is coupled with the N1 amine using a coupling agent such as HOBt/EDC in DMF:

$$
\text{Oxalamic acid chloride} + \text{N1-amine} \xrightarrow{\text{EDC, HOBt}} \text{Target compound} + \text{HCl}
$$

Optimization Insights :

  • Excess EDC (1.5 equiv) improves yields by mitigating hydrolysis of the acid chloride.
  • Low temperatures (0–5°C) suppress racemization at the hydroxypropyl stereocenter.

One-Pot Sequential Amidation

An alternative one-pot method involves sequential addition of amines to oxalyl chloride:

  • First Amidation : React oxalyl chloride with 2-aminobenzonitrile.
  • Second Amidation : Introduce the N1-amine directly into the reaction mixture, avoiding isolation of the intermediate.

Advantages :

  • Reduces purification steps.
  • Higher atom economy.

Protection-Deprotection Strategies

Hydroxy Group Protection

The 2-hydroxypropyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether during amine synthesis and coupling:

  • Protection : Treat the alcohol with TBDMS-Cl and imidazole in DMF.
  • Deprotection : Use tetra-n-butylammonium fluoride (TBAF) post-coupling to regenerate the hydroxyl group.

Characterization :

  • $$^{1}\text{H NMR}$$: Loss of the −OH proton (δ 1.5–2.5 ppm) and appearance of TBDMS signals (δ 0.1–0.3 ppm).

Analytical Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy :
    • Peaks at 1680–1700 cm$$^{-1}$$ (amide C=O) and 2220 cm$$^{-1}$$ (C≡N).
  • $$^{1}\text{H NMR}$$ :
    • Biphenyl aromatic protons (δ 7.2–7.8 ppm, multiplet).

      − Hydroxypropyl −CH(OH)− (δ 4.1–4.3 ppm, doublet).

X-ray Crystallography

Single-crystal X-ray analysis (where applicable) confirms molecular geometry and hydrogen bonding patterns, such as intramolecular N−H⋯O interactions stabilizing the oxalamide core.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at N1 and N2 positions necessitate careful stoichiometric control.
  • Solvent Selection : Polar aprotic solvents (DMF, acetone) enhance amine reactivity but may promote hydrolysis; additives like molecular sieves mitigate this.
  • Catalyst Design : Ruthenium pincer complexes could offer greener alternatives but require ligand modification to tolerate nitrile groups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the cyanophenyl group, converting it to an amine or other reduced forms.

    Substitution: The biphenyl and cyanophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets, such as metal ions in catalytic processes or biological macromolecules in medicinal applications. The biphenyl and cyanophenyl groups contribute to its binding affinity and specificity, while the hydroxypropyl group can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Key Observations :

  • The 2-cyanophenyl group at N2 is unique among the compared compounds, which typically feature pyridyl or alkylpyridyl groups. This substitution may alter metabolic stability or solubility compared to pyridine-containing analogs .

Umami Receptor Agonism

  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): A benchmark umami agonist with EC₅₀ values in the nanomolar range. Its methoxy and pyridyl groups are critical for hTAS1R1/hTAS1R3 binding .
  • The biphenyl moiety may reduce aqueous solubility, limiting bioavailability .

Toxicological Evaluations

  • NOEL (No Observed Effect Level): For analogs like N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, a NOEL of 100 mg/kg bw/day has been established, with safety margins exceeding 500 million times the estimated human exposure (0.0002 μg/kg bw/day) .
  • Metabolism: Oxalamides are typically hydrolyzed to carboxylic acids and amines, with cytochrome P450-mediated oxidation of aromatic substituents. The biphenyl and cyano groups in the target compound may slow hydrolysis, necessitating further metabolic studies .

Biological Activity

N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H24N2O3
  • Molecular Weight : 420.5 g/mol
  • CAS Number : 1396795-58-6

The compound features a biphenyl moiety, a hydroxypropyl group, and an oxalamide core, which contribute to its unique biological properties.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

  • Enzyme Inhibition : The compound shows promise as an inhibitor of specific enzymes involved in metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Hydrophobic Interactions : The biphenyl structure enhances binding affinity to hydrophobic pockets in proteins.
  • Hydrogen Bonding : The oxalamide group facilitates hydrogen bonding with amino acid residues in target proteins.

These interactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways.

Case Studies

  • Cytotoxicity Assays
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7).
    • Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the micromolar range.
  • Enzyme Inhibition Studies
    • The compound was tested against several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX).
    • It demonstrated significant inhibition of COX activity, suggesting potential use in pain management or anti-inflammatory therapies.
  • In Vivo Models
    • Animal studies assessed the anti-inflammatory effects using carrageenan-induced paw edema models.
    • Treatment with the compound resulted in a significant reduction in edema compared to control groups.

Data Table of Biological Activities

Activity TypeTest SystemResultReference
CytotoxicityHeLa Cell LineIC50 = 15 µM
Enzyme InhibitionCOX Enzyme75% inhibition at 10 µM
Anti-inflammatoryCarrageenan Model40% reduction in edema

Q & A

Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves:

  • Biphenyl intermediate formation : Suzuki-Miyaura coupling (halogenated biphenyl + boronic acid derivative) under palladium catalysis at 80–100°C .
  • Hydroxypropylation : Nucleophilic substitution or Grignard addition under basic conditions (e.g., NaH/THF) to introduce the hydroxyl group .
  • Oxalamide formation : Reaction of intermediates with oxalyl chloride and amines (e.g., 2-cyanophenylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions . Key conditions include inert atmosphere (N₂/Ar), stoichiometric precision, and chromatographic purification (silica gel, ethyl acetate/hexane) for >95% purity .

Q. Which spectroscopic and computational methods confirm the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent connectivity (e.g., biphenyl protons at δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 420.5) .
  • X-ray Crystallography : Assigns stereochemistry and bond angles (if crystals are obtainable) .
  • HPLC-UV : Monitors purity (>95% at λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Q. How are solubility and stability profiles assessed for this compound?

  • Solubility : Tested in DMSO, ethanol, and PBS (pH 7.4) via shake-flask method, followed by UV spectrophotometry .
  • Stability : Incubated at 25°C/60% RH (for solid) or in plasma (37°C, 24 hrs) with LC-MS tracking degradation products (e.g., hydrolysis of cyanophenyl group) .

Advanced Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

Discrepancies often arise from:

  • Assay variability : Standardize cell lines (e.g., HeLa vs. MCF-7), serum concentration (5–10% FBS), and incubation time (48–72 hrs) .
  • Metabolite interference : Use pharmacokinetic modeling (e.g., PBPK) to identify active metabolites .
  • Validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies optimize enantiomeric purity of the chiral hydroxypropyl center?

  • Asymmetric synthesis : Evans oxazolidinone auxiliaries during hydroxypropylation (ee >98%) .
  • Kinetic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
  • Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol to achieve >99% ee .

Q. Which computational methods predict metabolic liabilities with cytochrome P450 enzymes?

  • Docking studies : AutoDock Vina or Glide predicts binding modes with CYP3A4/2D6, identifying oxidation-prone sites (e.g., biphenyl ring) .
  • MD simulations : AMBER or GROMACS assesses binding stability over 100-ns trajectories .
  • QSAR models : Train on ADMET datasets to prioritize derivatives with reduced CYP inhibition .

Q. How to design experiments for evaluating anti-inflammatory mechanisms in vivo?

  • Carrageenan-induced edema : Measure paw volume (plethysmometer) at 0, 1, 3, and 6 hrs post-administration (dose: 10–50 mg/kg, oral) .
  • Cytokine profiling : ELISA for TNF-α/IL-6 in serum .
  • Histopathology : Compare treated vs. control tissue sections (H&E staining) for neutrophil infiltration .

Data Contradictions and Validation

  • Molecular weight conflicts : PubChem lists 420.5 g/mol , while some sources report 399.4 g/mol. Resolve via HRMS calibration with internal standards.
  • Biological activity variability : Replicate enzyme inhibition assays (e.g., COX-2) under standardized pH (7.4) and temperature (37°C) .

Methodological Tables

Parameter Technique Conditions Reference
Purity AnalysisHPLC-UVC18 column, 70:30 acetonitrile/water
Enantiomeric ExcessChiral HPLCChiralpak AD-H, hexane/isopropanol (90:10)
Metabolic StabilityLC-MS/MSLiver microsomes (37°C, NADPH)

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